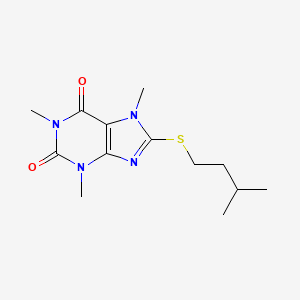

Caffeine, 8-(isopentylthio)-

Description

Caffeine, 8-(isopentylthio)-, is a derivative of caffeine modified at the C8 position with an isopentylthio (-SCH2CH2CH(CH3)2) group. This modification introduces a sulfur-containing alkyl chain, altering its physicochemical and biological properties compared to unmodified caffeine. C8-substituted caffeine derivatives are studied for enhanced bioactivity, including antioxidant, cytoprotective, and receptor antagonism effects .

Properties

CAS No. |

73747-35-0 |

|---|---|

Molecular Formula |

C13H20N4O2S |

Molecular Weight |

296.39 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |

InChI Key |

MGAOAMZOLCYPSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method involves the reaction of 1,3,7-trimethylxanthine with 3-methylbutylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl derivatives.

Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

Medical Applications

Caffeine, including its derivatives like caffeine, 8-(isopentylthio)-, has been extensively studied for its therapeutic effects.

- Respiratory Conditions : Caffeine is primarily used in treating apnea of prematurity in infants. It helps stimulate breathing and improve oxygenation in premature infants suffering from this condition. Studies indicate that caffeine can enhance weight gain and reduce the incidence of long-term neurological complications such as cerebral palsy .

- Pain Management : The compound is also used in conjunction with analgesics like acetaminophen and ibuprofen to enhance pain relief. Research shows that caffeine can improve the effectiveness of these medications in treating migraines and post-surgical headaches .

- Cognitive Enhancement : Caffeine has been shown to improve cognitive performance, mood, and alertness. Even low doses can significantly affect mental functions in non-sleep-deprived individuals . This has led to its use in various cognitive-enhancing products.

Sports Performance

Caffeine is well-known for its ergogenic properties, enhancing physical performance across a range of sports.

- Endurance Enhancement : Numerous studies have demonstrated that caffeine can improve endurance performance. For example, trained cyclists showed significant improvements in time-to-exhaustion when consuming caffeine before exercise. A study found that cyclists improved their performance by approximately 20% with caffeine supplementation during prolonged cycling sessions .

- Anaerobic Performance : Research indicates that caffeine may also enhance short-duration, high-intensity exercise performance. Athletes often use caffeine strategically before competitions to maximize their physical output .

Cosmetic Applications

The cosmetic industry has begun to explore the benefits of caffeine derivatives for skin health.

- Anti-Aging Properties : Caffeine is incorporated into various skincare formulations due to its antioxidant properties and ability to improve skin hydration. Studies have shown that topical applications can reduce puffiness and dark circles under the eyes .

- Formulation Development : Recent research has focused on optimizing cosmetic formulations using caffeine derivatives. For instance, experimental designs have been employed to assess the sensory and moisturizing properties of creams containing caffeine, demonstrating improved skin texture and hydration compared to control formulations .

Data Summary Table

Case Studies

- Infant Apnea Treatment : A clinical trial involving premature infants demonstrated that those treated with caffeine showed significant improvements in respiratory function compared to those receiving a placebo. The study highlighted the critical role of caffeine in neonatal care settings.

- Athletic Performance Study : A double-blind study on trained athletes revealed that those who ingested caffeine before endurance tests performed significantly better than those who did not, reinforcing the compound's status as a performance enhancer.

- Cosmetic Product Evaluation : A study evaluating a new anti-aging cream containing caffeine found that participants reported noticeable improvements in skin texture and reduced signs of aging after consistent use over eight weeks.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione involves its interaction with various molecular targets:

Adenosine Receptors: Similar to caffeine, it may act as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.

Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.

Calcium Release: It may promote the release of calcium from intracellular stores, affecting muscle contraction and other cellular processes.

Comparison with Similar Compounds

Data Table: Key C8-Modified Caffeine Derivatives

Biological Activity

Caffeine, a well-known stimulant, has garnered interest for its diverse biological activities, particularly when modified at various positions on its structure. One such derivative is Caffeine, 8-(isopentylthio)- , which exhibits enhanced biological properties compared to standard caffeine. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Modifications

The chemical structure of Caffeine, 8-(isopentylthio)- features an isopentylthio group at the 8-position of the caffeine molecule. This modification is significant as it alters the compound's interaction with biological targets. The general structure can be represented as follows:

Comparison with Other Caffeine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Caffeine | Methyl groups at positions 1 and 3 | Central nervous system stimulant |

| Caffeine, 8-(isopentylthio)- | Isopentylthio group at position 8 | Enhanced stimulant and potential anti-cancer |

| Theophylline | Methyl groups at positions 1 and 3; oxygen at position 7 | Bronchodilator |

Pharmacological Effects

Caffeine and its derivatives have been shown to exert various pharmacological effects:

- Central Nervous System Stimulation : Caffeine acts primarily as an antagonist of adenosine receptors (A1, A2A), leading to increased alertness and wakefulness. The presence of the isopentylthio group enhances this effect by improving receptor binding affinity .

- Anti-Cancer Properties : Research indicates that modifications at the 8-position can enhance the anti-cancer activity of caffeine derivatives. For instance, studies have shown that Caffeine, 8-(isopentylthio)- may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . This suggests potential therapeutic applications in oncology.

- Metabolic Effects : Caffeine has been linked to improved metabolic profiles, including enhanced fat oxidation during exercise and improved insulin sensitivity . The structural modifications may further augment these effects.

The mechanisms through which Caffeine, 8-(isopentylthio)- exerts its effects include:

- Adenosine Receptor Antagonism : By blocking adenosine receptors, this compound can enhance dopaminergic transmission and reduce fatigue .

- Inhibition of Phosphodiesterases : This leads to increased levels of cyclic AMP (cAMP), which plays a pivotal role in various cellular processes including energy metabolism .

- Regulation of Calcium Mobilization : Higher doses can mobilize intracellular calcium, affecting muscle contraction and neurotransmitter release .

Clinical Observations

- Cognitive Performance : A study involving caffeine consumption demonstrated improved cognitive performance in individuals consuming moderate amounts (equivalent to five cups of coffee per day). Participants showed better memory retention and cognitive function compared to those with lower caffeine intake .

- Cancer Research : In vitro studies on cancer cell lines treated with Caffeine, 8-(isopentylthio)- revealed significant reductions in cell viability and proliferation rates. These findings support its potential role as an anti-cancer agent .

Toxicology Reports

While caffeine is generally safe in moderate amounts, high doses can lead to toxicity. A notable case involved a young male whose death was attributed to acute caffeine toxicity after consuming a concentrated caffeine supplement. This highlights the importance of dosage when considering caffeine derivatives for therapeutic use .

Q & A

Q. How can researchers ensure their synthesis protocols for 8-(isopentylthio)-caffeine meet reproducibility standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.